molecular formula C13H11N5S B1433342 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1055069-00-5

4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B1433342
CAS No.: 1055069-00-5
M. Wt: 269.33 g/mol
InChI Key: RUEAPDROQMHUHR-UHFFFAOYSA-N
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Description

4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a high-purity chemical compound developed for research applications. This synthetic intermediate belongs to a class of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, which have been identified as potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) . The compound's core structure, featuring a pyrimidin-2-amine scaffold, is known for its stability and predominance in amino tautomeric forms, making it a reliable building block in medicinal chemistry . Its primary research value lies in the investigation of dysregulated cell proliferation, particularly in the context of cancers characterized by overexpression of D-type cyclins, such as colorectal cancer, breast cancer, and leukemias . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate in the synthesis of more complex therapeutic candidates or as a tool compound for studying CDK4/6 signaling pathways in cellular and biochemical assays.

Properties

IUPAC Name

4-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-8-11(10-4-6-16-13(14)18-10)19-12(17-8)9-3-2-5-15-7-9/h2-7H,1H3,(H2,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEAPDROQMHUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential across various diseases.

The compound has the following chemical structure and properties:

PropertyValue
Molecular FormulaC11H11N3S
Molecular Weight219.28 g/mol
Melting Point208 - 210 °C
LogP2.219
SolubilitySoluble in DMSO

Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in cancer progression and inflammatory responses. Specifically, it has been shown to inhibit histone demethylases (KDM4 and KDM5), which play crucial roles in epigenetic regulation of gene expression.

Enzyme Inhibition

In vitro studies have demonstrated that this compound significantly inhibits the activity of KDM4 and KDM5 enzymes, leading to increased levels of methylated histones. This epigenetic modulation can result in the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation .

Anticancer Activity

Several studies have reported the anticancer properties of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including HepG2 cells, with an IC50 value of approximately 0.62 μM . Mechanistic studies revealed that the compound induces G2/M phase arrest and promotes apoptosis in these cells.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by suppressing COX-2 activity. In a comparative study against celecoxib (a known anti-inflammatory drug), it showed comparable IC50 values, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies

  • Cell Cycle Analysis : In a study involving HepG2 cells, treatment with the compound resulted in a significant reduction in G2/M phase cells, suggesting its role in cell cycle regulation. The proportion of G2-phase cells increased from 25.47% to 30.51% upon treatment with the compound at a concentration of 10 μM .
  • Kinase Profiling : The compound demonstrated potent inhibitory activity against IGF1R (76.84% inhibition at 10 μM), which is crucial in cancer cell survival and proliferation. Other kinases such as EGFR and PDGFR also showed significant inhibition, further supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The thiazole ring is essential for enzyme binding.
  • The pyridine moiety enhances solubility and biological activity.
  • Substituents on the pyrimidine ring influence selectivity towards specific targets.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential as an inhibitor of various protein kinases, which play critical roles in cell signaling and cancer progression. The following sections detail specific applications and findings related to this compound.

Anticancer Activity

Research has highlighted the potential of 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine in targeting cancer cells. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

A study indicated that derivatives of this compound exhibited significant cytotoxic effects against these cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Protein Kinase Inhibition

The compound has been identified as a relevant scaffold for protein kinase inhibition. It was synthesized and evaluated for its inhibitory potency against a panel of protein kinases. The planarity of the thiazole-containing structure was found to be essential for its activity, indicating that modifications could enhance its efficacy .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that yield various derivatives with differing biological activities. For instance:

  • Compounds synthesized from this structure have shown promising results in antimicrobial assays against strains like Staphylococcus aureus and Escherichia coli .
  • Molecular docking studies have revealed favorable interactions between these derivatives and their biological targets, suggesting mechanisms of action that warrant further investigation .

Potential in Antimicrobial Applications

In addition to its anticancer properties, the compound's derivatives have been evaluated for antimicrobial activity. Studies have shown that certain modifications can enhance efficacy against bacterial and fungal pathogens, making it a candidate for further development in treating infections .

Summary Table of Biological Activities

Activity TypeCell Lines/PathogensFindings
AnticancerMCF-7, HeLaSignificant cytotoxicity observed
Protein Kinase InhibitionVarious kinasesRelevant scaffold identified
AntimicrobialStaphylococcus aureus, E. coliGood efficacy against tested strains

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related analogs:

Functional and Pharmacological Insights

  • Substituent Impact on Bioactivity: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) or polar moieties (e.g., morpholinosulfonyl in ) often exhibit enhanced target binding but may face synthetic challenges (e.g., low yields in ).
  • Thermal Stability: The morpholinosulfonyl-containing analog has a defined melting point (98–99°C), suggesting higher crystallinity than the target compound.

Key Observations

  • The pyridin-3-yl group in the target compound balances electronic effects and synthetic accessibility, distinguishing it from analogs with bulkier or more polar substituents.
  • Lower yields in compounds like (5%) highlight the difficulty of introducing multiple functional groups, whereas simpler derivatives (e.g., ) may prioritize synthetic efficiency over potency.

Preparation Methods

Thiazole Intermediate Synthesis

  • Starting from commercially available acetophenone derivatives, the thiazole ring is formed by bromination and subsequent reaction with thiourea to yield 2-aminothiazole intermediates.
  • Acetylation of 2-aminothiazole with acetic anhydride forms 5-acetylthiazole derivatives, which are then functionalized at the 5-position to introduce the methyl group and pyridin-3-yl substituent.
  • The key intermediate 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine was prepared in high yield (88%) by mixing the aminothiazole with pyridine and acetic anhydride at 60 °C.

Pyrimidin-2-amine Core Preparation

  • Pyrimidin-2-amine derivatives are synthesized either by cyclization of enaminones with guanidines under microwave-assisted conditions or by palladium-catalyzed cross-coupling with aryl bromides.
  • Enaminones are prepared from appropriate ketones or aldehydes, and guanidines are obtained by treating isothiocyanates with ammonia or amines.
  • The pyrimidine ring can be constructed via cyclization reactions involving these building blocks, yielding pyrimidin-2-amine derivatives in moderate yields (5–57%).

Coupling and Cyclization Methods

Microwave-Assisted Cyclization

  • Enaminones and pyridinyl guanidines are condensed under microwave irradiation to form the pyrimidine ring fused with the thiazole substituent.
  • This method provides a direct route to the pyrimidin-2-amine core with the thiazole substituent, although yields can be variable.

Palladium-Catalyzed Buchwald–Hartwig Amination

  • Pyrimidin-2-amine derivatives are coupled with brominated pyridinyl-thiazole intermediates using Pd catalysts to form the target compound.
  • This cross-coupling approach allows for late-stage functionalization and modular synthesis.
  • For example, 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine was prepared by reductive amination and then coupled with pyrimidin-2-amine derivatives.

Reduction and Functional Group Transformations

  • Nitropyrimidine intermediates are often reduced to the corresponding amines using stannous chloride in protic solvents under reflux, which is a common step before coupling.
  • Curtius rearrangement has been employed to convert acid chlorides to carbamates, which are then deprotected to yield amines for further transformations.
  • These steps are critical to obtain clean intermediates for coupling reactions.

Representative Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Bromination and Thiourea Reaction Acetophenone derivative Phenyltrimethylammonium tribromide, thiourea 2-Aminothiazole intermediate High yield (e.g., 88%)
2 Acetylation 2-Aminothiazole Acetic anhydride, 60 °C 5-Acetylthiazole derivative Efficient conversion
3 Functionalization 5-Acetylthiazole Formaldehyde, acetic acid, acetic anhydride, microwave Methylated thiazole intermediate Microwave-assisted, rapid
4 Guanidine Formation Isothiocyanates Ammonia or amines Guanidine derivatives Quantitative yields
5 Pyrimidine Cyclization Enaminones + Guanidines Microwave irradiation Pyrimidin-2-amine derivatives Variable yields (5–57%)
6 Buchwald–Hartwig Coupling Pyrimidin-2-amine + Aryl bromide Pd catalyst, base Coupled final compound Moderate yields, modular
7 Reduction (if needed) Nitropyrimidine intermediate Stannous chloride, reflux Aminopyrimidine Common preparative step

Research Findings and Optimization Notes

  • Microwave-assisted conditions accelerate the cyclization step, but yields can be moderate; optimization of temperature and solvent is crucial.
  • Buchwald–Hartwig amination offers versatility for late-stage modifications, enabling the introduction of various substituents on the pyridine ring.
  • Reduction of nitro intermediates using stannous chloride is a reliable method but requires careful control to avoid impurities.
  • The use of protecting groups such as Boc on guanidines facilitates selective reactions and purification steps.
  • The choice of solvents (e.g., DCM, MeOH, EtOAc) and bases (e.g., triethylamine, diisopropylethylamine) influences reaction efficiency and product purity.

Q & A

Q. Advanced Consideration :

  • Dynamic NMR : Detects rotational barriers in thiazole-pyrimidine linkages at variable temperatures .
  • Powder XRD : Assesses polymorphic forms, critical for reproducibility in biological assays .

What strategies address contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter target engagement .
  • Solubility Artifacts : Use co-solvents (DMSO ≤0.1%) and dynamic light scattering (DLS) to confirm compound stability .
  • Metabolite Interference : LC-MS/MS monitors metabolic degradation in vitro .

Q. Resolution Workflow :

Cross-validate activity in orthogonal assays (e.g., enzymatic vs. cell-based).

Synthesize and test structural analogs (e.g., pyrazine-thiazole hybrids) to isolate pharmacophores .

How can computational methods guide the design of derivatives with improved target selectivity?

Q. Advanced Research Focus

  • Molecular Docking : Prioritize derivatives using ATP-binding pocket models (e.g., kinase targets). Pyrimidine-amine groups often form critical H-bonds with hinge regions .
  • Quantum Mechanical Calculations : Predict electronic effects of substituents (e.g., methyl vs. fluoro groups) on binding affinity .
  • MD Simulations : Assess conformational stability of thiazole-pyrimidine scaffolds in solvated environments (≥100 ns trajectories) .

Q. Case Study :

  • ICReDD Framework : Combines computational reaction path searches with experimental feedback to accelerate derivative synthesis .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., ethanol/water mixtures) or continuous flow systems .
  • Heterocyclic Byproducts : Monitor for thiazole ring-opening under acidic conditions via LC-MS .
  • Regulatory Compliance : Ensure intermediates comply with ICH Q3A/B guidelines for impurities (e.g., genotoxic nitrosamines) .

How do researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • Chemical Proteomics : Use biotinylated probes for pull-down assays to identify off-targets .
  • Kinome-Wide Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to map selectivity .
  • Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis vs. cell cycle arrest) .

Q. Tables for Key Data

Parameter Typical Value Reference
Melting Point172–173°C (analogous compound)
XRD Resolution (Å)0.041 (R-factor)
HRMS Accuracy (ppm)<2.5
Optimal Reflux Time10 hours

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

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